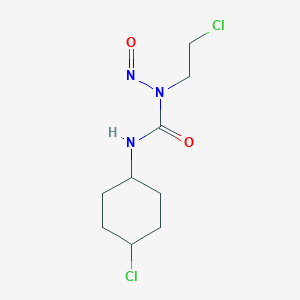
3-(4-Chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/YS4740100 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) database. It is known for its applications in various industrial and scientific fields, particularly in occupational safety and health. The compound is used to monitor and control workplace chemical hazards, ensuring the safety of workers exposed to potentially harmful substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of NIOSH/YS4740100 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and effectiveness of the compound for its intended applications. The synthetic routes typically involve a series of chemical reactions, including oxidation, reduction, and substitution reactions, under controlled conditions.
Industrial Production Methods
Industrial production of NIOSH/YS4740100 follows standardized procedures to maintain consistency and quality. The production process includes the use of advanced analytical methods to monitor the concentration of the compound and ensure its stability. The methods used in industrial production are often adapted from the NIOSH Manual of Analytical Methods (NMAM), which provides guidelines for sampling and analysis of workplace contaminants .
Chemical Reactions Analysis
Types of Reactions
NIOSH/YS4740100 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products are often analyzed using advanced techniques such as ion chromatography and mass spectrometry to ensure their purity and effectiveness .
Scientific Research Applications
NIOSH/YS4740100 has a wide range of scientific research applications, including:
Chemistry: The compound is used in analytical chemistry to monitor and control chemical hazards in the workplace.
Biology: In biological research, it is used to study the effects of chemical exposure on living organisms.
Medicine: The compound is used in medical research to develop new treatments and therapies for diseases caused by chemical exposure.
Industry: In industrial applications, NIOSH/YS4740100 is used to ensure the safety of workers by monitoring and controlling exposure to hazardous substances
Mechanism of Action
The mechanism of action of NIOSH/YS4740100 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, including changes in gene expression, protein function, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
NIOSH/YS4740100 can be compared with other similar compounds, such as:
Volatile Organic Compounds (VOCs): These compounds are also monitored using NIOSH methods to ensure workplace safety.
Polycyclic Aromatic Hydrocarbons (PAHs): These compounds are analyzed using similar analytical methods to study their distribution and effects in the environment.
Uniqueness
The uniqueness of NIOSH/YS4740100 lies in its specific applications in occupational safety and health. Unlike other compounds, it is specifically designed to monitor and control chemical hazards in the workplace, making it an essential tool for ensuring worker safety.
Properties
CAS No. |
74729-48-9 |
|---|---|
Molecular Formula |
C9H15Cl2N3O2 |
Molecular Weight |
268.14 g/mol |
IUPAC Name |
3-(4-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C9H15Cl2N3O2/c10-5-6-14(13-16)9(15)12-8-3-1-7(11)2-4-8/h7-8H,1-6H2,(H,12,15) |
InChI Key |
BHICFHJOLKUARC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)N(CCCl)N=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


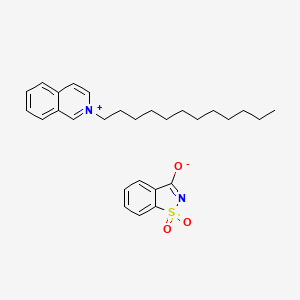
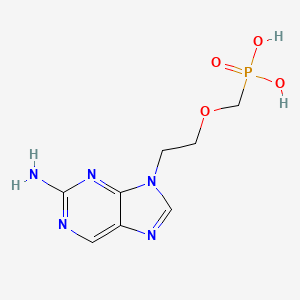
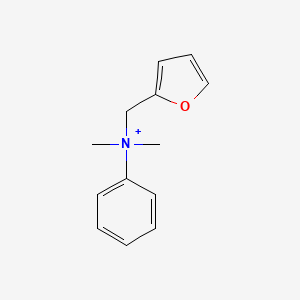
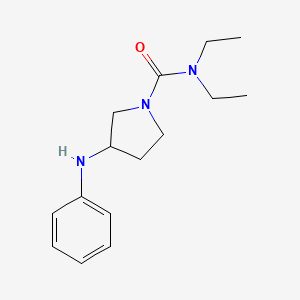
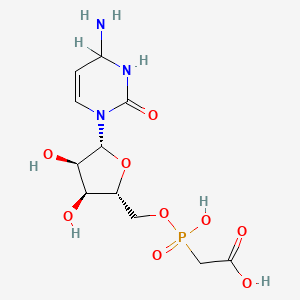
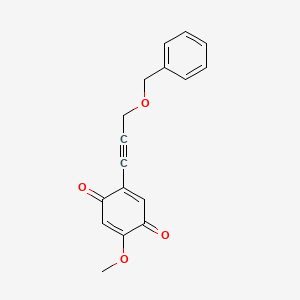
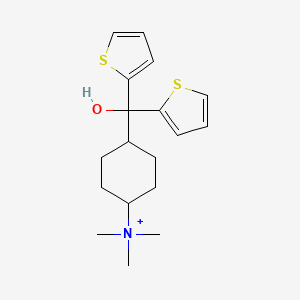
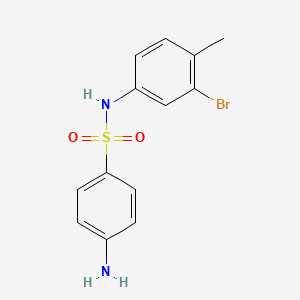
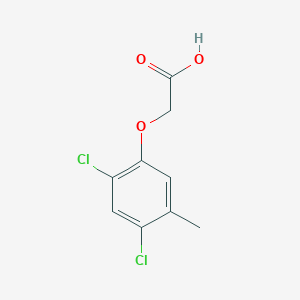

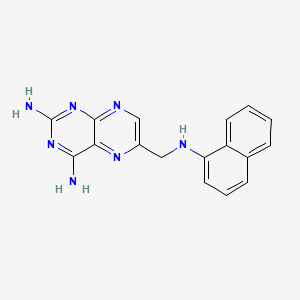
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797540.png)
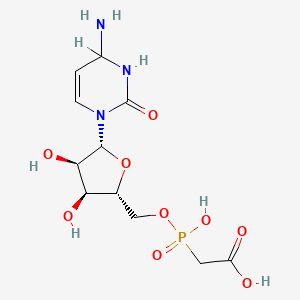
![[(1S,2R,3R)-2-(hydroxymethyl)-3-[6-(methylamino)purin-9-yl]cyclobutyl]methanol](/img/structure/B12797547.png)
